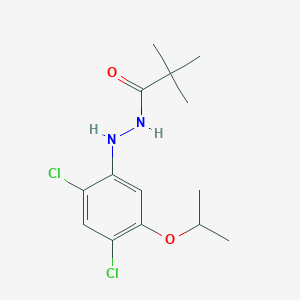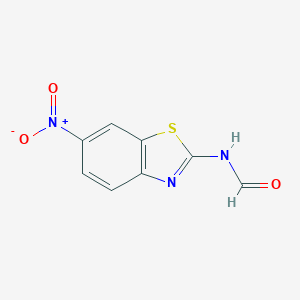
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide (NBTF) is a chemical compound that has been used in various scientific research applications. It is a yellowish crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). NBTF has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide is not fully understood. However, it has been suggested that N-(6-Nitro-1,3-benzothiazol-2-yl)formamide may act by inducing oxidative stress in cells. This oxidative stress may lead to the activation of the caspase-3 pathway, which in turn leads to apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have various biochemical and physiological effects, including:
1. Induction of apoptosis: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
2. Inhibition of pro-inflammatory cytokine production: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Detection of ROS: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used as a fluorescent probe for the detection of ROS in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in lab experiments include its high selectivity and sensitivity for the detection of ROS, its potential as an anticancer and anti-inflammatory agent, and its relatively simple synthesis method. The limitations of using N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in lab experiments include its low yield and the need for organic solvents such as DMSO and DMF for its solubility.
Direcciones Futuras
There are several future directions for the use of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in scientific research, including:
1. Development of more efficient synthesis methods: The development of more efficient synthesis methods for N-(6-Nitro-1,3-benzothiazol-2-yl)formamide could lead to higher yields and lower costs.
2. Investigation of its potential as an anticancer and anti-inflammatory agent: Further investigation of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide's potential as an anticancer and anti-inflammatory agent could lead to the development of new treatments for these diseases.
3. Development of new fluorescent probes: The development of new fluorescent probes based on N-(6-Nitro-1,3-benzothiazol-2-yl)formamide could lead to the detection of other reactive species in cells.
Conclusion
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide (N-(6-Nitro-1,3-benzothiazol-2-yl)formamide) is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have high selectivity and sensitivity for the detection of ROS. N-(6-Nitro-1,3-benzothiazol-2-yl)formamide also has potential as an anticancer and anti-inflammatory agent. However, further investigation is needed to fully understand its mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide involves the reaction of 2-aminobenzothiazole with nitric acid and formic acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified by recrystallization. The yield of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used in various scientific research applications, including:
1. Fluorescent probes: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been found to be highly selective and sensitive to the detection of ROS.
2. Anticancer agents: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
3. Anti-inflammatory agents: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Número CAS |
118221-27-5 |
|---|---|
Nombre del producto |
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide |
Fórmula molecular |
C8H5N3O3S |
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
N-(6-nitro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-4-9-8-10-6-2-1-5(11(13)14)3-7(6)15-8/h1-4H,(H,9,10,12) |
Clave InChI |
DRUCGHHPLLIOIL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC=O |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC=O |
Sinónimos |
Formamide, N-(6-nitro-2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



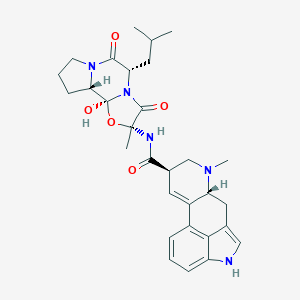

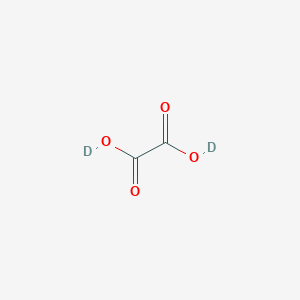
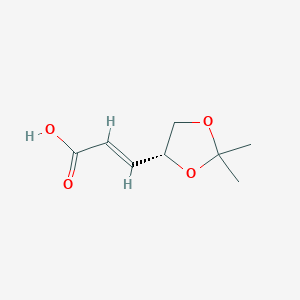
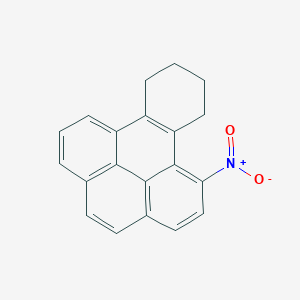
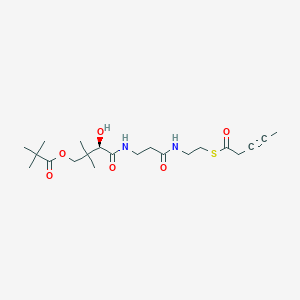
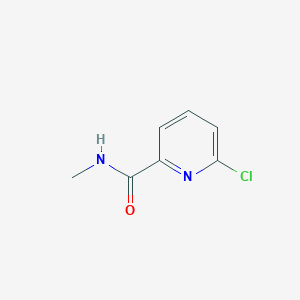


![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
